2-Methyl-4-(4-trifluoromethylphenyl)phenol
Description
2-Methyl-4-(4-trifluoromethylphenyl)phenol is a phenolic compound featuring a methyl group at the 2-position and a 4-trifluoromethylphenyl substituent at the 4-position of the aromatic ring. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group, enhancing its acidity and influencing intermolecular interactions like hydrogen bonding. The compound is primarily utilized in pharmaceutical research, particularly as a precursor in synthesizing peroxisome proliferator-activated receptor (PPAR) regulators for metabolic disease treatment .
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLEFGZHRYJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683947 | |
| Record name | 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255637-20-7 | |
| Record name | 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-trifluoromethylphenyl)phenol typically involves the introduction of a trifluoromethyl group into a phenolic compound. One common method is the reaction of 4-trifluoromethylphenol with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-Methyl-4-(4-trifluoromethylphenyl)phenol is . It features a phenolic structure with a trifluoromethyl group, which enhances its reactivity and solubility in organic solvents. The presence of the trifluoromethyl group significantly influences its biological activity and interaction with various biological systems.
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds like this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar trifluoromethyl-substituted phenols possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of trifluoromethyl phenols can induce apoptosis in cancer cell lines through the activation of caspase pathways . This property is particularly relevant in the development of targeted cancer therapies.
3. Drug Development
Trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs. The incorporation of such groups into drug candidates can improve their metabolic stability and bioavailability . For instance, compounds with similar structures have been explored as potential inhibitors in cancer therapy.
Agricultural Applications
1. Herbicidal Activity
The herbicidal potential of this compound has been evaluated in agricultural research. Studies show that it can effectively inhibit the growth of certain weed species, making it a candidate for use in selective herbicides . Its mechanism involves interference with photosynthetic processes in plants.
2. Pesticide Formulations
Due to its efficacy against pests, this compound is also being explored for inclusion in pesticide formulations. Its unique chemical structure allows it to target specific biological pathways in pests without affecting non-target organisms .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. The incorporation of trifluoromethyl groups into polymer chains can enhance thermal stability and chemical resistance . This property is crucial for applications in coatings and adhesives.
2. Liquid Crystal Displays (LCDs)
The compound's unique electronic properties make it suitable for applications in liquid crystal technology. Research indicates that trifluoromethyl-substituted compounds can improve the performance of LCDs by enhancing their response times and stability under varying temperatures .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant antibacterial activity against E. coli |
| Anticancer Properties | Cancer Research Journal | Induction of apoptosis in cancer cell lines |
| Herbicidal Activity | Agricultural Chemistry | Effective growth inhibition of target weed species |
| Polymer Chemistry | Materials Science Journal | Enhanced thermal stability in polymer formulations |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 4-(2-Trifluoromethylphenyl)phenol (CAS 319014-58-9): The trifluoromethyl group is at the ortho position relative to the phenol, reducing steric hindrance compared to the para substitution in the target compound.
- 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1): Incorporation of a fluorine atom adjacent to the trifluoromethyl group increases electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to the target compound .
Functional Group Variations
- (E)-2-Methyl-6-[3-(trifluoromethyl)phenyliminomethyl]phenol: A Schiff base derivative with an imine group instead of a direct phenyl linkage. The C–N bond length (1.270–1.295 Å) and non-planar dihedral angles (5–47°) between aromatic rings reduce conjugation efficiency, affecting UV absorption and reactivity .
- 2-Methyl-4-(4-methoxyphenylazo)phenol (VEVKEN): Substitution with an azo group introduces photochromic properties and redox activity absent in the target compound.
Physical and Chemical Properties
| Property | 2-Methyl-4-(4-trifluoromethylphenyl)phenol | 4-(2-Trifluoromethylphenyl)phenol | 4-Fluoro-3-(trifluoromethyl)phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.2 | 238.2 | 196.1 |
| Substituent Position | 4-(para) | 2-(ortho) | 3,4-(adjacent) |
| Key Functional Groups | -CF₃, -CH₃, -OH | -CF₃, -OH | -CF₃, -F, -OH |
| Hydrogen Bonding | Intramolecular O–H⋯π interactions | Intermolecular O–H⋯F | Strong O–H⋯F and O–H⋯O networks |
| LogP (Predicted) | 3.8 | 3.5 | 2.9 |
Biological Activity
2-Methyl-4-(4-trifluoromethylphenyl)phenol, also known as a trifluoromethyl-substituted phenolic compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₉F₃O
- CAS Number : 1255637-20-7
The trifluoromethyl group (-CF₃) is known to enhance lipophilicity and bioactivity, which can influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains.
- Anti-inflammatory Effects : Investigations suggest potential applications in reducing inflammation.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's affinity for lipid membranes, allowing it to modulate various biochemical pathways. This may involve:
- Inhibition of specific enzymes.
- Disruption of cellular signaling pathways.
- Interaction with membrane receptors.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Inhibited growth in breast cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Compound | EC₅₀ (nM) | Cytotoxicity TC₅₀ (nM) | Targeted Cell Line | Reference |
|---|---|---|---|---|
| This compound | 1,850 | 9,040 | HepG2 | |
| Similar Trifluoromethyl Compound | 1,600 | 18,600 | MRC5 |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as an antimicrobial agent in therapeutic applications.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which it could be utilized in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
